L-Tyrosine-1-13C

Catalog No.
S1480172
CAS No.
110622-46-3
M.F
C9H11NO3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine-1-13C

CAS Number

110622-46-3

Product Name

L-Tyrosine-1-13C

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)(213C)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i8+1

InChI Key

OUYCCCASQSFEME-IDMPRHEVSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O
  • L-Tyrosine is a naturally occurring aromatic amino acid found in proteins. It plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production (dopamine, norepinephrine), and hormone synthesis (thyroxine) [].
  • The "1-13C" designation indicates that the carboxyl carbon (C-1) of the molecule is enriched with the isotope carbon-13 (¹³C) instead of the more common carbon-12 (¹²C) [].

Molecular Structure Analysis

L-Tyrosine-1-13C shares the same structure as L-tyrosine with the exception of the enriched ¹³C isotope at C-1. The key features include:

  • An aromatic ring structure (benzene ring) with a hydroxyl group (OH) attached at the para (p-) position [].
  • An amino group (NH₂) attached to the alpha (α-) carbon adjacent to the carboxyl group (COOH) enriched with ¹³C [].
  • An asymmetric carbon (α-carbon) leading to the L-stereoisomer form [].

The presence of ¹³C provides a valuable tool for researchers to study metabolic pathways involving L-tyrosine using techniques like nuclear magnetic resonance (NMR) spectroscopy [].


Chemical Reactions Analysis

L-Tyrosine-1-13C participates in various reactions relevant to its biological function:

  • Protein synthesis: L-Tyrosine is incorporated into proteins through peptide bond formation with other amino acids [].
  • Neurotransmitter synthesis: L-Tyrosine is a precursor for dopamine and norepinephrine synthesis through enzymatic reactions [].
  • Metabolic pathways: L-Tyrosine undergoes various metabolic transformations depending on the cellular needs, such as conversion to fumarate and acetoacetate in the liver [].

The specific reactions involving L-Tyrosine-1-13C would depend on the research context. However, the ¹³C enrichment allows researchers to trace the fate of the molecule within these pathways using techniques like isotope tracing with mass spectrometry [].


Physical And Chemical Properties Analysis

While specific data for L-Tyrosine-1-13C might not be readily available due to its specialized use, it's expected to share similar properties to L-tyrosine with slight variations due to the isotope enrichment:

  • Melting point: >300°C (decomposition) []
  • Boiling point: Not applicable (decomposes at high temperatures) []
  • Solubility: Soluble in water and polar solvents, slightly soluble in non-polar solvents []
  • Stability: Relatively stable under physiological conditions (aqueous solutions, pH range 6-8) []

The mechanism of action of L-Tyrosine-1-13C is primarily related to its role as a tracer molecule. The ¹³C enrichment allows researchers to monitor the incorporation and metabolism of L-tyrosine in various biological systems. For instance, it can be used to study:

  • Protein synthesis rates in different tissues [].
  • Dopamine and norepinephrine production in the brain [].
  • Metabolic pathways of L-tyrosine in specific cell types.
  • Specific data on toxicity or flammability is likely limited due to its specialized use.
  • It's recommended to consult the safety data sheet (SDS) provided by the supplier for handling and disposal guidelines.

Metabolic Tracing and Flux Analysis:

  • Understanding metabolic pathways: L-Tyrosine-1-13C can be incorporated into cells and subsequently metabolized into various downstream products, including neurotransmitters (dopamine, norepinephrine), hormones (thyroxine), and melanin. By tracking the incorporation and fate of the labeled carbon using techniques like nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into the flux and regulation of these metabolic pathways. Source: NMR-Based Metabolomics: Approaches and Applications
  • Investigating drug effects: L-Tyrosine-1-13C can be used to study how drugs or other interventions affect metabolic processes. For example, researchers can assess the impact of a drug on dopamine synthesis by measuring the incorporation of L-Tyrosine-1-13C into this neurotransmitter. Source: Stable Isotope Tracers in Metabolic Research: Principles and Practice

Protein Turnover and Synthesis Studies:

  • Measuring protein synthesis rates: L-Tyrosine-1-13C can be used to label newly synthesized proteins in cells or tissues. By measuring the incorporation of the labeled amino acid into protein over time, researchers can estimate protein synthesis rates. Source: Protein Synthesis: Methods and Protocols
  • Understanding protein degradation pathways: Combining L-Tyrosine-1-13C with other techniques like mass spectrometry can help researchers investigate the mechanisms and pathways involved in protein degradation. Source: Protein Degradation: Methods and Protocols

Brain Imaging and Neurotransmitter Studies:

  • Mapping neurotransmitter synthesis: L-Tyrosine-1-13C can be administered to humans or animal models and its incorporation into neurotransmitters measured using positron emission tomography (PET) or magnetic resonance spectroscopy (MRS). This allows researchers to map the regional distribution and synthesis rates of neurotransmitters in the brain. Source: Positron Emission Tomography: Basic Sciences:
  • Investigating neuropsychiatric disorders: Studies using L-Tyrosine-1-13C have been conducted to understand the role of neurotransmitter dysfunction in disorders like Parkinson's disease and depression. Source: Positron Emission Tomography: Basic Sciences:

Other Applications:

  • Studying gut microbiome metabolism: L-Tyrosine-1-13C can be used to investigate how gut bacteria metabolize dietary tyrosine and other amino acids. Source: Stable Isotope Tracers in Microbial Ecology:
  • Understanding plant biochemistry: L-Tyrosine-1-13C can be used to study plant metabolic pathways involved in the synthesis of secondary metabolites like phenylpropanoids. Source: Stable Isotopes: Their Use in Plant Biology

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

182.07724805 g/mol

Monoisotopic Mass

182.07724805 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-Tyrosine-1-13C

Dates

Modify: 2023-09-12

Explore Compound Types